Butyl 3-oxobutaneperoxoate

Description

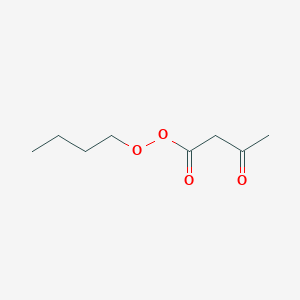

Butyl 3-oxobutaneperoxoate is a hypothetical or less-documented compound characterized by a butyl ester group and a peroxo (O-O) functional group within its structure. This article focuses on comparing Butyl Acrylate, Butyl Acetate, and Butyl Carbitol Acetate, which share functional and industrial relevance with peroxo-containing esters.

Properties

CAS No. |

137314-71-7 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

butyl 3-oxobutaneperoxoate |

InChI |

InChI=1S/C8H14O4/c1-3-4-5-11-12-8(10)6-7(2)9/h3-6H2,1-2H3 |

InChI Key |

FDVCVOYIOSFPBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOOC(=O)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 3-oxobutaneperoxoate can be synthesized through the reaction of butyl hydroperoxide with 3-oxobutanoic acid under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction is carried out at low temperatures to prevent the decomposition of the peroxide group.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound. Safety measures are crucial during the production process due to the highly reactive nature of the peroxide group.

Chemical Reactions Analysis

Oxidation Reactions

Butyl 3-oxobutaneperoxoate can act as an oxidizing agent in several reactions:

-

Oxidation of Alcohols : It can oxidize primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction typically proceeds via the formation of a hydroperoxide intermediate, which then rearranges or decomposes to yield the oxidized product.

-

Epoxidation : The compound can be utilized in the epoxidation of alkenes. The peroxy group facilitates the formation of an epoxide through a concerted mechanism, where the alkene attacks the electrophilic oxygen of the peroxo group.

Radical Reactions

The decomposition of this compound can generate free radicals, which can initiate radical polymerization or other radical-based transformations:

-

Radical Initiation : At elevated temperatures, this compound decomposes to generate butoxy radicals. These radicals can initiate polymerization reactions or react with other substrates to form new radical species.

Rearrangement Reactions

This compound may undergo rearrangement reactions under certain conditions:

-

Criegee Mechanism : Similar to other peracids, it can participate in reactions involving carbonyl compounds through a Criegee intermediate, leading to the formation of esters and carboxylic acids.

Kinetics and Mechanisms

Research has shown that the kinetics of oxidation reactions involving this compound are influenced by several factors, including temperature, solvent effects, and the nature of the substrate being oxidized. For instance:

-

The rate constants for oxidation reactions have been studied using pulse radiolysis techniques, revealing insights into the reactivity of the peroxy radicals generated from this compound .

Kinetic Data

| Reaction | Rate Constant (L mol⁻¹ s⁻¹) | Reference |

|---|---|---|

| Oxidation with TBHP |

text|[3] |

Scientific Research Applications

Chemistry: Butyl 3-oxobutaneperoxoate is used as a radical initiator in polymerization reactions. It helps in the formation of polymers by initiating the chain reaction process.

Biology and Medicine: The compound is studied for its potential use in drug delivery systems due to its ability to decompose and release active radicals that can interact with biological molecules.

Industry: In the industrial sector, this compound is used in the production of plastics, resins, and other polymeric materials. It is also used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of butyl 3-oxobutaneperoxoate involves the decomposition of the peroxide group to form free radicals. These free radicals can initiate chain reactions by reacting with other molecules. The molecular targets include unsaturated compounds, which can undergo polymerization or other chemical transformations upon interaction with the radicals.

Comparison with Similar Compounds

Physical and Chemical Properties

Key Observations :

- Volatility : Butyl Acetate has the highest vapor pressure (11.5 mmHg at 25°C), making it more volatile than Butyl Acrylate (3.7 mmHg) and Butyl Carbitol Acetate (negligible vapor pressure) .

- Thermal Stability : Butyl Carbitol Acetate’s high boiling point (246.7°C) and flash point (105°C) suggest superior thermal stability, ideal for high-temperature industrial applications .

Key Observations :

- Hazards : Butyl Acrylate poses significant risks, including skin/eye irritation, respiratory irritation, and flammability (H226, H315, H317, H319) . Butyl Carbitol Acetate’s low volatility reduces inhalation risks .

- Biodegradability : Butyl Acrylate is readily biodegradable, minimizing long-term environmental persistence .

Key Observations :

- Solvent Utility : Butyl Acetate’s low boiling point makes it suitable for fast-drying paints, while Butyl Carbitol Acetate’s high boiling point supports prolonged solvent activity in industrial processes .

- Polymer Industry : Butyl Acrylate’s reactivity in polymerization is critical for acrylic resins and adhesives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.